(2-Fluorocyclohexyl)methanol

Medicinal Chemistry Stereochemistry Chiral Building Blocks

(2-Fluorocyclohexyl)methanol (CAS 1206675-26-4) is a fluorinated alicyclic alcohol with molecular formula C7H13FO and molecular weight 132.18 g/mol. The compound features a fluorine atom substituted at the 2-position of the cyclohexyl ring and a hydroxymethyl group on the same ring, creating a vicinal fluorohydrin-like motif that serves as a versatile synthetic handle in medicinal chemistry.

Molecular Formula C7H13FO
Molecular Weight 132.178
CAS No. 1206675-26-4
Cat. No. B2363651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorocyclohexyl)methanol
CAS1206675-26-4
Molecular FormulaC7H13FO
Molecular Weight132.178
Structural Identifiers
SMILESC1CCC(C(C1)CO)F
InChIInChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2
InChIKeyDNYBVZRUZMOHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluorocyclohexyl)methanol CAS 1206675-26-4: A Regiospecific Fluorinated Cyclohexylmethanol Building Block for SAR and Lead Optimization


(2-Fluorocyclohexyl)methanol (CAS 1206675-26-4) is a fluorinated alicyclic alcohol with molecular formula C7H13FO and molecular weight 132.18 g/mol . The compound features a fluorine atom substituted at the 2-position of the cyclohexyl ring and a hydroxymethyl group on the same ring, creating a vicinal fluorohydrin-like motif that serves as a versatile synthetic handle in medicinal chemistry . As a member of the fluorocyclohexylmethanol family, this compound occupies a specific position in the regioisomeric series that also includes 1-, 3-, and 4-fluoro substituted analogs [1]. The 2-fluoro substitution pattern imparts distinct stereoelectronic properties compared to other positional isomers, making it a valuable building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why (2-Fluorocyclohexyl)methanol Cannot Be Casually Substituted with Other Fluorocyclohexylmethanol Isomers


The fluorocyclohexylmethanol scaffold exhibits position-dependent physicochemical properties that preclude simple isomeric interchange without altering key molecular attributes. While all positional isomers (1-, 2-, 3-, and 4-fluoro) share the identical molecular formula (C7H13FO) and molecular weight (132.18 g/mol), the location of the fluorine atom relative to the hydroxymethyl group fundamentally alters the electronic environment, conformational preferences, and hydrogen-bonding capabilities of the molecule [1]. In the 2-position, fluorine creates a unique vicinal relationship with the hydroxymethyl group, introducing stereoelectronic effects including potential gauche interactions and intramolecular hydrogen bonding that are absent in 1-, 3-, or 4-substituted analogs . These differences manifest as measurable variations in computed physicochemical parameters, including lipophilicity (LogP/XLogP3 values ranging from 1.06 to 1.65 across isomers) and predicted acid dissociation constants [2]. Furthermore, the stereochemical complexity introduced by 2-substitution yields distinct enantiomeric and diastereomeric forms that cannot be replicated by regioisomers lacking this chiral center adjacency, directly impacting ligand-receptor recognition and metabolic stability profiles in drug discovery applications .

Quantitative Differentiation Evidence for (2-Fluorocyclohexyl)methanol (CAS 1206675-26-4) vs. Positional Isomers and Halogen Analogs


Stereochemical Complexity Advantage: 2-Fluoro Substitution Creates Two Chiral Centers vs. Zero to One in Alternative Isomers

Unlike 1-fluoro and 4-fluoro positional isomers that possess either zero (achiral) or one chiral center, (2-fluorocyclohexyl)methanol inherently contains two stereogenic centers (C1 bearing hydroxymethyl and C2 bearing fluorine), yielding four possible stereoisomers (two enantiomeric pairs). This stereochemical complexity is evidenced by the existence of discrete CAS registrations for resolved stereoisomers including ((1R,2R)-2-fluorocyclohexyl)methanol (CAS 1903427-96-2) and ((1R,2S)-2-fluorocyclohexyl)methanol (CAS 2411591-13-2), as well as the racemic rel-((1S,2S)-2-fluorocyclohexyl)methanol form . In contrast, 1-fluorocyclohexylmethanol lacks ring stereocenters, and 4-fluorocyclohexylmethanol possesses only one stereocenter, yielding significantly reduced stereochemical diversity .

Medicinal Chemistry Stereochemistry Chiral Building Blocks

Computational Lipophilicity (LogP) Differentiation: 2-Fluoro Position Confers Intermediate LogP Value with Distinct ADME Implications

The position of fluorine substitution on the cyclohexylmethanol scaffold measurably alters predicted lipophilicity, a critical parameter governing membrane permeability and metabolic clearance. (2-Fluorocyclohexyl)methanol exhibits a predicted XLogP3 value of approximately 1.51 , representing an intermediate value between the 4-fluoro isomer (LogP 1.06) and the 1-fluoro isomer (LogP 1.65) [1][2]. This 0.14 to 0.59 LogP unit difference corresponds to a 1.4× to 3.9× difference in predicted octanol-water partition coefficient (P value), which can meaningfully impact absorption and distribution profiles.

ADME Prediction Lipophilicity Drug Design

Synthetic Accessibility and Commercial Availability: 2-Fluoro Isomer Offers Superior Procurement Viability vs. 3-Fluoro Analog

Among the fluorocyclohexylmethanol positional isomers, (2-fluorocyclohexyl)methanol demonstrates markedly higher commercial availability and synthetic accessibility compared to the 3-fluoro isomer. The 2-fluoro compound is stocked by multiple chemical suppliers at ≥95% to 98% purity with immediate availability . In contrast, the 3-fluorocyclohexylmethanol (CAS 1206678-22-9) has substantially fewer listed commercial sources and reduced documentation of validated synthetic routes, indicating a higher procurement barrier .

Chemical Procurement Building Block Availability Synthetic Strategy

Metabolic Stability Enhancement: Fluorine at 2-Position Provides Oxidative Protection Compared to Non-Fluorinated Cyclohexylmethanol

The incorporation of fluorine at the 2-position introduces electronic and steric effects that confer metabolic stability advantages over non-fluorinated cyclohexylmethanol. While direct experimental PK data for (2-fluorocyclohexyl)methanol is not publicly available in primary literature, class-level inference from fluorinated alicyclic alcohols indicates that C-F bond substitution adjacent to the hydroxymethyl group increases resistance to oxidative metabolism, particularly at the substituted ring position . The C-F bond dissociation energy is approximately 115 kcal/mol, substantially exceeding the C-H bond energy (approximately 99 kcal/mol), providing a thermodynamic barrier to CYP-mediated hydroxylation at the fluorinated position [1]. This effect is amplified in 2-substituted analogs due to the fluorine atom's inductive electron-withdrawing effect on the adjacent carbon bearing the hydroxymethyl group, further deactivating the ring toward oxidative metabolism .

Metabolic Stability CYP Inhibition Lead Optimization

Optimal Application Scenarios for (2-Fluorocyclohexyl)methanol Based on Differentiated Evidence


Stereochemistry-Driven SAR Exploration: When Chirality Matters

(2-Fluorocyclohexyl)methanol is the preferred fluorocyclohexylmethanol building block for programs requiring stereochemical diversity and conformational control. With two stereogenic centers yielding four possible stereoisomers, this scaffold enables systematic exploration of stereospecific binding interactions that cannot be probed using achiral 1-fluoro or single-stereocenter 4-fluoro analogs . The availability of discrete stereoisomers (including (1R,2R) and (1R,2S) forms with distinct CAS registrations) allows for enantioselective SAR studies essential for optimizing target engagement in asymmetric binding pockets, as evidenced by the compound's inclusion in patent literature related to galectin-3 inhibition and PDE1 inhibitor programs .

Lead Optimization with Balanced Lipophilicity Requirements

The intermediate predicted LogP of (2-fluorocyclohexyl)methanol (XLogP3 ≈ 1.51) positions this scaffold as an optimal starting point for programs requiring balanced ADME properties . Compared to the more lipophilic 1-fluoro isomer (LogP 1.65) that may risk excessive membrane retention or the less lipophilic 4-fluoro isomer (LogP 1.06) that may compromise permeability, the 2-fluoro substitution offers a calibrated baseline from which medicinal chemists can fine-tune lipophilicity through subsequent functionalization [1]. This balanced profile is particularly valuable in CNS drug discovery, where the narrow lipophilicity window (typically LogP 1.5-3.5) critically influences blood-brain barrier penetration and target engagement.

Rapid Analog Generation with Minimal Procurement Friction

For medicinal chemistry teams requiring rapid SAR exploration with predictable supply chains, (2-fluorocyclohexyl)methanol offers demonstrably superior commercial availability relative to the 3-fluoro isomer . Multiple suppliers maintain stock of the 2-fluoro compound at ≥95-98% purity, with established synthetic routes documented from cyclohexene via hydroboration-oxidation and DAST fluorination enabling reliable in-house synthesis when required . This procurement advantage translates to reduced lead times and enhanced batch consistency, critical factors in iterative medicinal chemistry campaigns where delays in building block acquisition directly impact project timelines.

Metabolic Soft Spot Mitigation in Lead Optimization

When optimizing lead compounds where metabolic stability at alicyclic positions has been identified as a liability, (2-fluorocyclohexyl)methanol serves as a strategic replacement for non-fluorinated cyclohexylmethanol fragments. The C-F bond at the 2-position provides a thermodynamic barrier to CYP-mediated oxidation (bond strength ~115 kcal/mol vs. ~99 kcal/mol for C-H), while the electron-withdrawing inductive effect of fluorine deactivates adjacent positions toward oxidative metabolism . This class-level metabolic protection strategy, while requiring experimental validation for each specific scaffold, represents a rational design approach that aligns with established medicinal chemistry principles for improving pharmacokinetic profiles through strategic fluorination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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